4-Chloro-2-(tributylstannyl)pyridine

Overview

Description

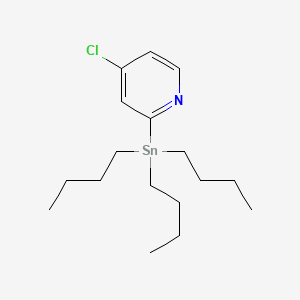

4-Chloro-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn and a molecular weight of 402.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 4-position and a tributylstannyl group at the 2-position. Organotin compounds like this compound are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(tributylstannyl)pyridine typically involves the stannylation of 4-chloro-2-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the reaction mixture to facilitate the stannylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Stille coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

Coupling Products: Formation of new carbon-carbon bonds.

Substitution Products: Replacement of the tributylstannyl group with other functional groups.

Scientific Research Applications

4-Chloro-2-(tributylstannyl)pyridine has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of materials with specific properties.

Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(tributylstannyl)pyridine involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a source of the stannyl group, which participates in the formation of carbon-carbon bonds. The palladium catalyst facilitates the transfer of the stannyl group to the target molecule, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-(tributylstannyl)pyridine

- 5-Methyl-2-(tributylstannyl)pyridine

- 2-(Tributylstannyl)quinoline

Uniqueness

4-Chloro-2-(tributylstannyl)pyridine is unique due to the specific positioning of the chlorine and tributylstannyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Biological Activity

4-Chloro-2-(tributylstannyl)pyridine is an organotin compound characterized by its unique structure, which includes a pyridine ring substituted at the 4-position with a chlorine atom and at the 2-position with a tributylstannyl group. This compound has garnered interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions, and its possible biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is C17H31ClN, with a molecular weight of approximately 307.00 g/mol. The presence of the tributylstannyl group enhances its reactivity, making it valuable in various chemical reactions, including Stille coupling.

Biological Activity Overview

Research into the biological activity of organotin compounds has been limited due to concerns regarding toxicity. However, some studies suggest that certain organotin derivatives may exhibit medicinal properties. The biological activity of this compound may include:

- Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. Some derivatives have shown effectiveness against bacteria and fungi.

- Cytotoxic Effects : Preliminary studies indicate that organotin compounds can exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is sparse.

- Potential as a Medicinal Agent : Due to its structural characteristics, it may serve as a precursor for bioactive molecules.

Antimicrobial Activity

A study highlighted the potential of organotin compounds in exhibiting antimicrobial properties. For instance, certain derivatives showed effectiveness against various bacterial strains, indicating that this compound could be explored further in this context .

Cytotoxicity Studies

Research involving related organotin compounds suggests that they can induce apoptosis in cancer cells. For example, studies on similar stannylated pyridine derivatives have demonstrated cytotoxicity against human cancer cell lines, although direct evidence for this compound remains limited .

Mechanistic Insights

The mechanism by which organotin compounds exert their biological effects is not fully understood but may involve interactions with cellular membranes or disruption of cellular signaling pathways. The tributylstannyl group may play a crucial role in these interactions due to its ability to form complexes with biomolecules .

Case Studies and Applications

While specific case studies on this compound are lacking, related research provides insights into its potential applications:

- Synthesis of Bioactive Compounds : The compound can be utilized in Stille coupling reactions to synthesize complex organic molecules that may possess biological activity .

- Investigations into Antiparasitic Activity : Related pyridine derivatives have been screened for antiparasitic activity against pathogens like Trypanosoma cruzi and Leishmania donovani, suggesting that similar studies could be conducted for this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity Potential |

|---|---|---|

| 2-(Tributylstannyl)pyridine | Lacks chlorine substitution; similar stannyl group | Moderate antimicrobial activity |

| 3-Chloro-4-(tributylstannyl)pyridine | Chlorine at the 3-position; similar reactivity profile | Potential cytotoxic effects |

| 6-Chloro-2-(tributylstannyl)pyridine | Chlorine at the 6-position; similar reactivity | Investigated for antimicrobial use |

| 4-Chloro-3-(tributylstannyl)pyridine | Chlorine at the 3-position; different reactivity | Potentially cytotoxic |

Properties

IUPAC Name |

tributyl-(4-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUMXRDJZLNDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656774 | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-71-1 | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.